molecular formula C8H15N3O B15319038 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B15319038
M. Wt: 169.22 g/mol
InChI Key: HEPFEXGRFBQKHK-UHFFFAOYSA-N
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Description

1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a propan-2-ol moiety linked via an amino group. The ethyl and propan-2-ol substituents enhance its polarity, likely influencing solubility and reactivity.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-amino-2-(2-ethylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3

InChI Key

HEPFEXGRFBQKHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)(CN)O

Origin of Product

United States

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol and Analogues

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol Pyrazole N1-ethyl, C2-amino-propan-2-ol C8H15N3O Polar, potential drug intermediate
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethanol Pyrazole N1-ethyl, C5-CH2-NH-CH2CH2OH C8H15N3O Liquid (oil), likely surfactant/ligand
1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol Imidazole N1-chloro-propan-2-ol, C2-methyl, C5-nitro C7H10ClN3O3 Antimicrobial (ornidazole derivative)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole C3-phenyl, C4-carbonitrile, C5-propanoyl-tetrazolylthio C16H15N7OS High thermal stability (mp 173°C)

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol suggest moderate water solubility, comparable to 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethanol (). In contrast, nitro- or halogen-substituted analogs (e.g., ) exhibit lower polarity and reduced aqueous solubility.
  • Thermal Stability : Pyrazole derivatives with aromatic substituents (e.g., ’s compound with mp 173°C) demonstrate higher melting points than aliphatic analogs due to enhanced π-stacking .

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